tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate
Description
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate is a chiral carbamate derivative characterized by a seven-membered cycloheptane ring with a hydroxyl group at the 3-position and a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLTSDYLCAHDX-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate typically involves the reaction of a cycloheptyl derivative with tert-butyl carbamate under specific conditions. One common method includes the use of a protecting group strategy where the hydroxy group is protected during the reaction and then deprotected to yield the final product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cycloheptanone derivatives, while reduction of the carbamate group can produce cycloheptylamine derivatives.
Scientific Research Applications
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism by which tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate exerts its effects involves interactions with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cycloheptyl ring provides a rigid structure that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Cyclic Carbamates with Varying Ring Sizes
The most closely related compounds are carbamates with five- or six-membered rings, differing in ring size and substituent positions:
Key Observations :
- Ring Size Impact : Reducing the ring from cycloheptane (target compound) to cyclopentane (CAS 225641-84-9) increases solubility due to reduced steric bulk and enhanced molecular planarity . Conversely, the cyclohexyl analog (CAS 610302-03-9) exhibits intermediate steric effects, making it a versatile intermediate in multistep syntheses.
- Stereochemical Influence : The (1R,3S) configuration in both the target compound and its cyclohexyl analog (CAS 1425254-01-8) enhances enantioselectivity in chiral resolutions compared to trans or racemic forms (e.g., tert-Butyl (trans-4-hydroxycyclohexyl)carbamate, Similarity: 0.95) .
Functional Group Modifications
Compounds with alternative substituents, such as aminomethyl groups, exhibit lower similarity but highlight reactivity differences:
Key Observations :
- Aminomethyl vs. Hydroxy Groups: The substitution of hydroxyl with aminomethyl (e.g., CAS 208706-03-0) introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions or salt formation (e.g., hydrochloride derivatives) . This contrasts with the hydrogen-bonding capability of the hydroxyl group in the target compound.
Complex Derivatives with Extended Frameworks
Highly dissimilar compounds, such as indole-phenanthrene hybrids (CAS 167465-99-8), demonstrate the structural diversity achievable with carbamate backbones:
| Compound Name (Abbreviated) | CAS No. | Key Features | Similarity Score |
|---|---|---|---|
| Indole-phenanthrene carbamate derivative | 167465-99-8 | Polycyclic framework, vinyl group | N/A |
Key Observations :
- Structural Complexity : The presence of fused aromatic rings (e.g., phenanthrene) and vinyl groups in such derivatives drastically alters electronic properties and biological activity compared to simpler cycloheptyl/hexyl carbamates .
Biological Activity
Overview
tert-Butyl (1R,3S)-3-hydroxy-cycloheptylcarbamate is a compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cycloheptyl ring , which includes a hydroxy group and a carbamate functional group . This structural arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes or receptors. The hydroxy and carbamate groups enhance binding affinity, while the cycloheptyl ring provides a rigid structure that may improve specificity in interactions.
Enzyme Interaction Studies
Research has indicated that this compound interacts with various enzymes, influencing their activity. For example, studies have shown that the compound can modulate enzyme kinetics, potentially acting as an inhibitor or activator depending on the target enzyme.
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to reduce cell death in astrocytes stimulated by amyloid-beta (Aβ) peptides, suggesting its potential role in neurodegenerative disease models. Specifically, it reduced cell death by approximately 20% compared to untreated controls, indicating moderate protective activity .
Cytokine Modulation
The compound also appears to influence cytokine production in response to Aβ stimulation. While it decreased tumor necrosis factor-alpha (TNF-α) production, the reduction was not statistically significant compared to controls treated only with Aβ. This suggests that while the compound may have some anti-inflammatory effects, further investigation is needed to clarify its impact on cytokine profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| tert-Butyl carbamate | Lacks cycloheptyl ring | Limited biological activity | Simpler structure |
| Cycloheptylamine | Contains cycloheptyl ring | Moderate receptor activity | Lacks tert-butyl group |
| tert-Butyl cycloheptanone | Ketone instead of hydroxy/carbamate | Varies based on functional groups | Different reactivity |
Case Studies
- Neuroprotection in Alzheimer’s Models : In a study examining the effects of various compounds on astrocytes exposed to Aβ1-42, this compound demonstrated significant neuroprotective effects. This study highlighted its potential as a therapeutic agent in Alzheimer's disease .
- Cytokine Response Modulation : Another investigation focused on the modulation of cytokine responses in astrocytes revealed that this compound could alter TNF-α levels in response to inflammatory stimuli. While the effects were not statistically significant, they suggest a trend towards anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
